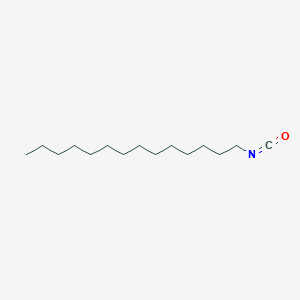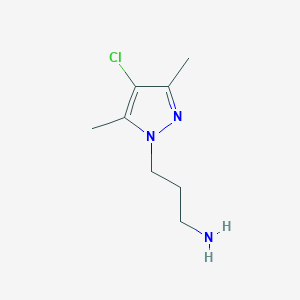
4-Chlorobenzoyl cyanide
Übersicht
Beschreibung
4-Chlorobenzoyl cyanide is a chemical compound used as an intermediate in the synthesis of pharmaceuticals . It is an acyl chloride and reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .
Synthesis Analysis
The synthesis of 4-chlorophenyl cyanohydrin, a related compound, involves the reaction of 4-chlorobenzaldehyde with sodium cyanide at a temperature of 80-85°C for three hours . The reaction is monitored with thin-layer chromatography (TLC) using ethyl acetate and hexane as the mobile phase .Molecular Structure Analysis
The molecular formula of 4-Chlorobenzoyl cyanide is C8H4ClNO . The InChI code is 1S/C8H4ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H , and the InChI key is UDBBCXDMJVNFLI-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Chlorobenzoyl cyanide is involved in the conversion of 4-chlorobenzoate to 4-hydroxybenzoate. This process is carried out by first esterifying 4-chlorobenzoate by coenzyme A, and the resulting 4-chlorobenzoyl CoA serves as a substrate for the 4-chlorobenzoyl CoA dehalogenase .Physical And Chemical Properties Analysis
4-Chlorobenzoyl cyanide has a molecular weight of 165.58 g/mol . It has a topological polar surface area of 64.6 Ų and a complexity of 207 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has one rotatable bond .Wirkmechanismus
The cyanide group in 4-Chlorobenzoyl cyanide can bind to the a3 portion (complex IV) of cytochrome oxidase and prevent cells from using oxygen, causing rapid death . This mechanism is similar to the action of cyanide, which poisons the mitochondrial electron transport chain within cells and renders the body unable to derive energy (adenosine triphosphate—ATP) from oxygen .
Eigenschaften
IUPAC Name |
4-chlorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBBCXDMJVNFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431439 | |
| Record name | 4-chlorobenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzoyl cyanide | |
CAS RN |
13014-48-7 | |
| Record name | 4-chlorobenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)


![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)


![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)

